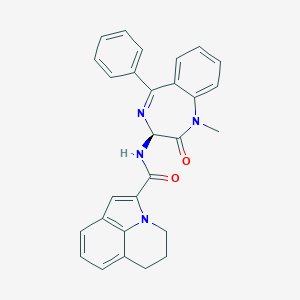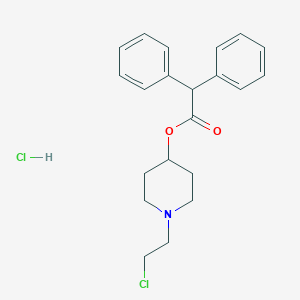
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is commonly used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. In
Mécanisme D'action
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride acts as a competitive antagonist of adenosine A1 receptors by binding to the receptor site and preventing the binding of adenosine. Adenosine is an endogenous ligand that binds to adenosine receptors and regulates their activity. By blocking the activity of adenosine A1 receptors, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride can modulate the activity of neurons and other cells that express these receptors.
Effets Biochimiques Et Physiologiques
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to have a number of biochemical and physiological effects in various experimental models. For example, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to reduce the inhibitory effects of adenosine on synaptic transmission in the hippocampus, which is a brain region involved in learning and memory. 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has also been shown to reduce the infarct size in a model of cerebral ischemia, which is a condition characterized by reduced blood flow to the brain. Additionally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to reduce the severity of seizures in a model of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has several advantages for lab experiments. First, it is a highly selective antagonist of adenosine A1 receptors, which allows researchers to specifically target these receptors without affecting other adenosine receptors or other neurotransmitter systems. Second, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has a well-established mechanism of action and has been extensively studied in various experimental models, which allows researchers to compare their results with previous studies. However, there are also some limitations to the use of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride in lab experiments. For example, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride in scientific research. First, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the role of adenosine A1 receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Second, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the role of adenosine A1 receptors in the regulation of sleep and wakefulness, which is an area of active research. Third, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the interactions between adenosine A1 receptors and other neurotransmitter systems, such as dopamine and glutamate, which could provide insight into the mechanisms underlying complex behaviors and cognitive processes. Finally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to develop new drugs that target adenosine A1 receptors for the treatment of various disorders.
Méthodes De Synthèse
The synthesis of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride involves the reaction of 1-(2-chloroethyl)piperidine with 4-hydroxydiphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride.
Applications De Recherche Scientifique
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are involved in a wide range of biological functions including cardiovascular regulation, neurotransmission, inflammation, and immune response. 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is a potent and selective antagonist of adenosine A1 receptors, which are predominantly expressed in the brain and are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity. By blocking the activity of adenosine A1 receptors, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride can help researchers to better understand the role of these receptors in various physiological and pathological processes.
Propriétés
Numéro CAS |
130817-72-0 |
|---|---|
Nom du produit |
4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride |
Formule moléculaire |
C21H25Cl2NO2 |
Poids moléculaire |
394.3 g/mol |
Nom IUPAC |
[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H |
Clé InChI |
ZZTCNNZHOWDRPS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
SMILES canonique |
C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |
Synonymes |
4-DAMP mustard 4-diphenylacetoxy-1-(2-chloroethyl)piperidine N-(2-chloroethyl)-4-piperidinyl diphenylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



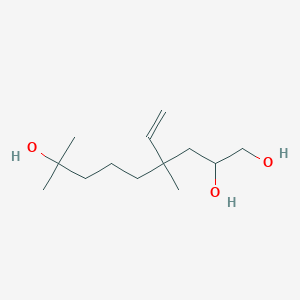
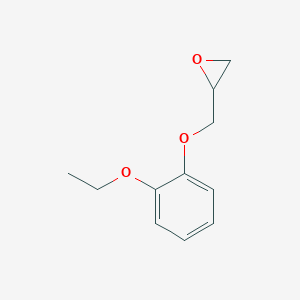
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)
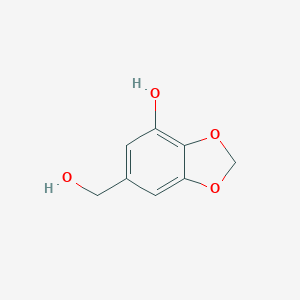
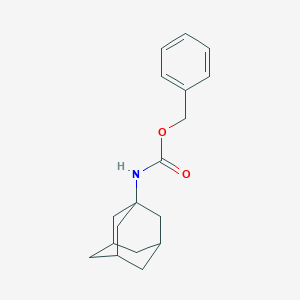
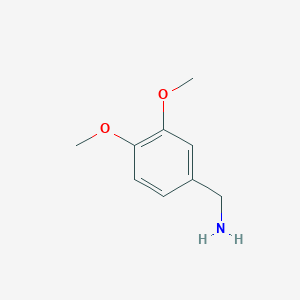
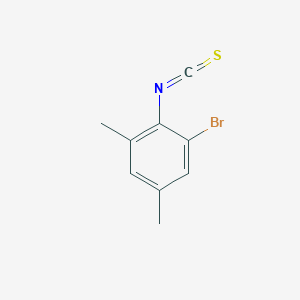
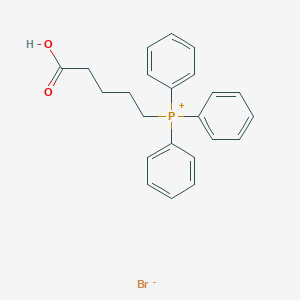
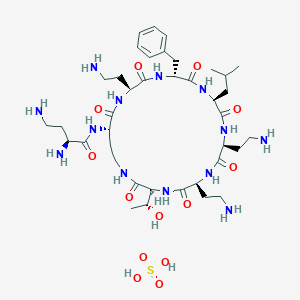
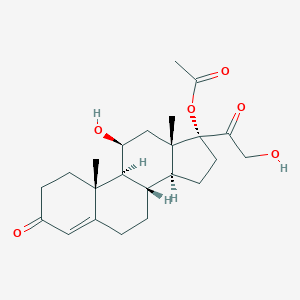
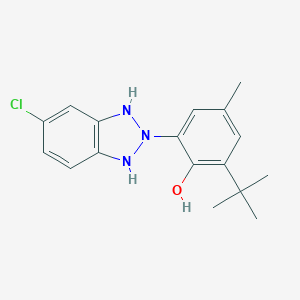

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
